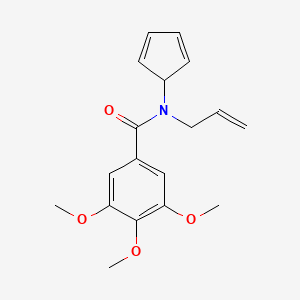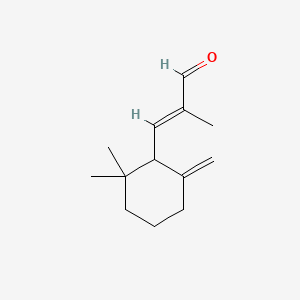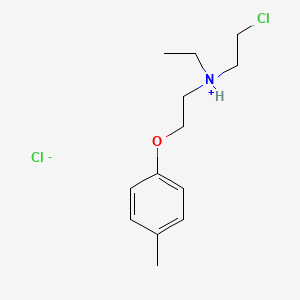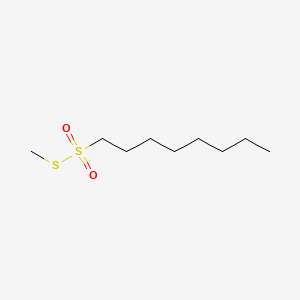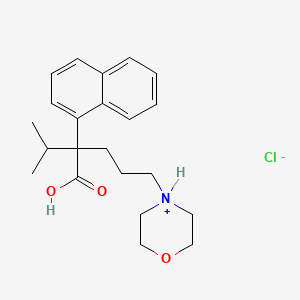![molecular formula C12H13NO2 B13785709 benzyl N-[(1E)-buta-1,3-dienyl]carbamate CAS No. 65899-49-2](/img/structure/B13785709.png)
benzyl N-[(1E)-buta-1,3-dienyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is an organic compound with the molecular formula C12H13NO2. It is a derivative of carbamic acid and features a benzyl group attached to a buta-1,3-dienyl moiety. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate can be synthesized through the reaction of benzyl chloroformate with buta-1,3-dienylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into this compound alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted benzyl N-[(1E)-buta-1,3-dienyl]carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1E)-buta-1,3-dienyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group attached to a carbamate moiety.
Benzyl N-vinyl carbamate: Features a vinyl group instead of a buta-1,3-dienyl group.
Benzyl N-allyl carbamate: Contains an allyl group in place of the buta-1,3-dienyl group.
Uniqueness
Benzyl N-[(1E)-buta-1,3-dienyl]carbamate is unique due to its buta-1,3-dienyl moiety, which imparts distinct reactivity and potential for forming conjugated systems. This structural feature differentiates it from other benzyl carbamates and enhances its utility in various synthetic and research applications.
Propiedades
Número CAS |
65899-49-2 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
benzyl N-[(1E)-buta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)/b9-3+ |
Clave InChI |
LSQDRSXFUSBRBP-YCRREMRBSA-N |
SMILES isomérico |
C=C/C=C/NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
C=CC=CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)

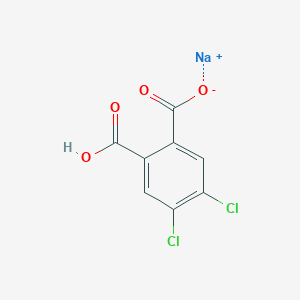
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
